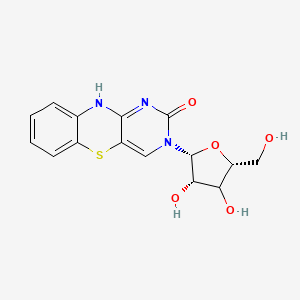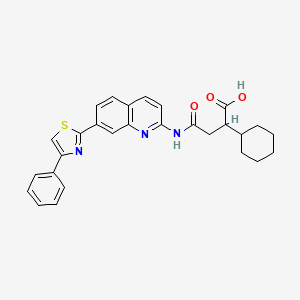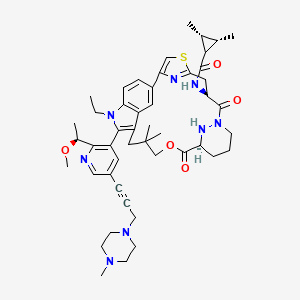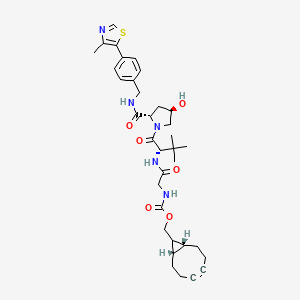![molecular formula C20H33N3 B12385922 [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a pyridine ring, and a cyclohexyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine typically involves multi-step organic reactions The process begins with the preparation of the pyrrolidine and pyridine intermediates, followed by their coupling with a cyclohexyl group
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods. The process is optimized to achieve high yields and purity, making the compound suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and pyridine rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the nitrogen-containing rings, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it a valuable tool for investigating cellular signaling pathways.
Medicine: In medicine, the compound is being explored for its potential therapeutic effects. Its interaction with biological targets suggests it may have applications in the treatment of certain diseases, although further research is needed to fully understand its efficacy and safety.
Industry: Industrially, the compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for use in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
- [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine shares structural similarities with other compounds containing pyrrolidine and pyridine rings.
- Compounds such as [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanol and [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]amine exhibit similar chemical properties and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H33N3 |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine |
InChI |
InChI=1S/C20H33N3/c1-23-13-3-6-20(23)18-11-12-19(22-15-18)5-2-4-16-7-9-17(14-21)10-8-16/h11-12,15-17,20H,2-10,13-14,21H2,1H3/t16?,17?,20-/m0/s1 |
InChI Key |
ZQNZGJMEIDHPAK-UHYCVJNDSA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=C(C=C2)CCCC3CCC(CC3)CN |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2)CCCC3CCC(CC3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


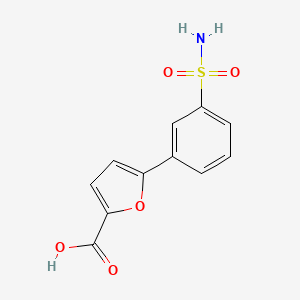

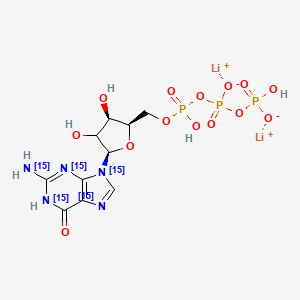
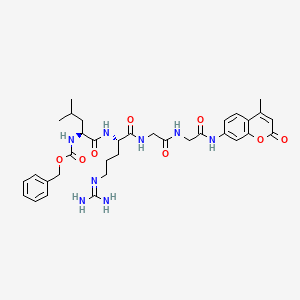


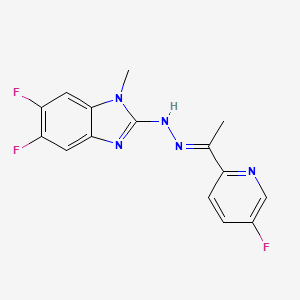
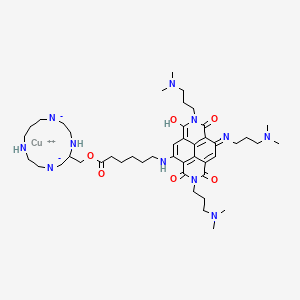
![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)

